

# **Application Notes and Protocols for Actinium- 225 Labeling of Monoclonal Antibodies**

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### Introduction

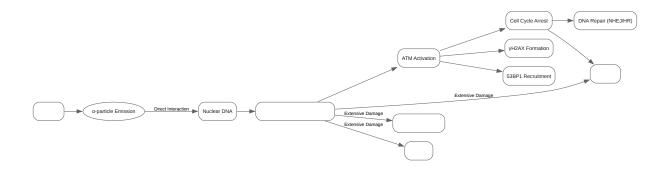
Targeted Alpha Therapy (TAT) is a promising approach in oncology, delivering highly cytotoxic alpha-particle emitting radionuclides directly to cancer cells via targeting vectors like monoclonal antibodies (mAbs). Actinium-225 (225Ac) is a particularly potent radionuclide for TAT due to its 10-day half-life and a decay chain that releases four high-energy alpha particles, resulting in highly localized and lethal damage to target cells.[1][2] This document provides detailed protocols for the radiolabeling of monoclonal antibodies with 225Ac, including quality control procedures and in vitro stability assessment. Both a traditional two-step and a more efficient one-step labeling method are described.

## Mechanism of Action: DNA Damage by Alpha Particle Emission

The therapeutic efficacy of <sup>225</sup>Ac-labeled antibodies stems from the induction of complex and difficult-to-repair DNA double-strand breaks (DSBs) in cancer cells.[3] Alpha particles, being high linear energy transfer (LET) radiation, deposit a large amount of energy over a very short distance, leading to clustered DNA damage.[4][5][6] This triggers a cellular DNA damage response, primarily involving the activation of the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM phosphorylates a variety of downstream targets, including histone H2AX (forming yH2AX) and p53-binding protein 1 (53BP1), which accumulate at the sites of DSBs.[4]



[7] These events initiate cell cycle arrest to allow for DNA repair, or if the damage is too extensive, trigger programmed cell death (apoptosis), mitotic catastrophe, or necrosis.[5]



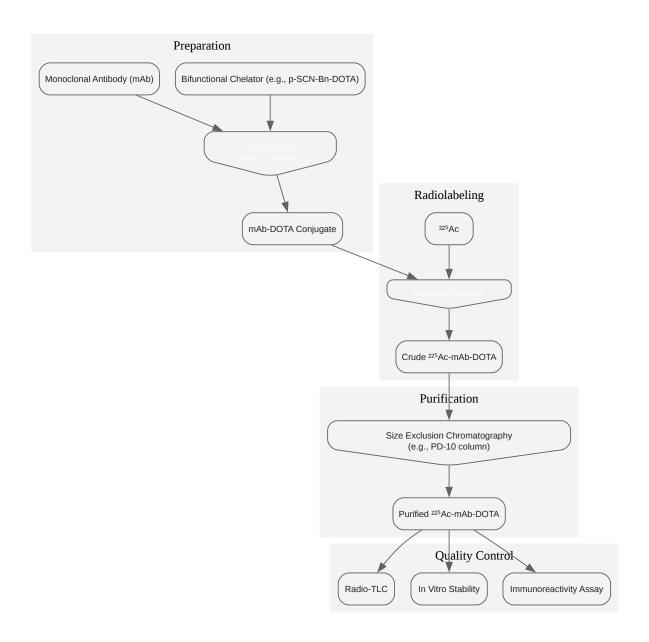
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**Figure 1:** Simplified signaling pathway of DNA damage induced by <sup>225</sup>Ac alpha particle emission.

## **Experimental Workflow Overview**

The general workflow for preparing and evaluating <sup>225</sup>Ac-labeled monoclonal antibodies involves several key stages: conjugation of a chelator to the antibody, the radiolabeling reaction itself, purification of the radiolabeled antibody, and finally, a series of quality control tests to ensure the product is suitable for further use.





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**Figure 2:** General experimental workflow for <sup>225</sup>Ac-labeling of monoclonal antibodies.



## **Experimental Protocols**

## Protocol 1: One-Step Radiolabeling of DOTA-conjugated Monoclonal Antibodies

This efficient method directly labels the DOTA-conjugated antibody with <sup>225</sup>Ac, offering higher yields and specific activities compared to the two-step method.[4][8][9][10][11]

#### Materials:

- <sup>225</sup>Ac-nitrate in 0.2 M HCl
- DOTA-conjugated monoclonal antibody (e.g., p-SCN-Bn-DOTA conjugate)
- 2 M Tetramethylammonium acetate (TMAA) buffer
- 150 g/L L-ascorbic acid
- 0.1 M Sodium Acetate (NaOAc) buffer, pH 5
- PD-10 desalting columns[12][13]
- 0.9% NaCl containing 5 mg/mL L-ascorbic acid
- pH paper (range 5.0-9.0)

#### Procedure:

- In a sterile microcentrifuge tube, add the desired activity of <sup>225</sup>Ac-nitrate (e.g., 3.7 MBq).[8]
- Add 25 μL of 2 M TMAA buffer.[8]
- Add 10 μL of 150 g/L L-ascorbic acid to prevent radiolysis.[8]
- Add the DOTA-conjugated antibody (e.g., 100 μg).[8]
- Alternatively, for different antibody constructs, dissolve the DOTA-conjugated antibody in 0.1
  M NaOAc buffer (pH 5.0).[1]



- Adjust the pH of the reaction mixture to approximately 5.8 by spotting 1 μL onto pH paper.[8]
- Incubate the reaction mixture at 37°C for 2 hours or at 55°C for 90 minutes.[8][12][14] Note that higher temperatures may be required for some constructs, but 37°C is often sufficient for antibodies.[8]
- After incubation, purify the radiolabeled antibody using a PD-10 desalting column preequilibrated with 0.9% NaCl containing 5 mg/mL L-ascorbic acid.[12][13]
- Elute the purified <sup>225</sup>Ac-DOTA-mAb and collect the fractions containing the radiolabeled antibody.

## Protocol 2: Two-Step Radiolabeling of Monoclonal Antibodies

This traditional method involves pre-chelating <sup>225</sup>Ac with DOTA before conjugation to the antibody. A significant drawback is the loss of approximately 90% of the initial <sup>225</sup>Ac during the first step.[8][9][15]

#### Materials:

- 225Ac
- DOTA
- DOTA-conjugated monoclonal antibody
- Buffers and reagents as described in Protocol 1.

#### Procedure:

- Step 1: Formation of <sup>225</sup>Ac-DOTA Complex: Incubate <sup>225</sup>Ac with DOTA at an elevated temperature (e.g., 60°C).[9]
- Step 2: Conjugation to Antibody: Conjugate the pre-formed <sup>225</sup>Ac-DOTA complex to the monoclonal antibody.
- Purify the final product as described in the one-step protocol.



## Protocol 3: Quality Control - Radiochemical Purity by Radio-TLC

Radiochemical purity (RCP) is determined to quantify the percentage of <sup>225</sup>Ac successfully attached to the antibody.

#### Materials:

- Instant thin-layer chromatography (ITLC) strips (silica gel impregnated glass fiber sheets)[12]
- Mobile phase: 0.1 M Ethylenediaminetetraacetic acid (EDTA) or 0.1 M Sodium Citrate[9][16]
- Radio-TLC scanner or phosphor imager[2][17]

#### Procedure:

- Spot a small aliquot (1-2 μL) of the purified <sup>225</sup>Ac-DOTA-mAb onto an ITLC strip.
- Develop the strip in a chromatography tank containing the mobile phase (0.1 M EDTA or Sodium Citrate).
- In this system, the  $^{225}$ Ac-DOTA-mAb remains at the origin (Rf = 0), while free  $^{225}$ Ac migrates with the solvent front (Rf = 1).
- Allow the strip to dry and analyze using a radio-TLC scanner.
- Due to the complex decay chain of <sup>225</sup>Ac, it is recommended to wait at least 2 hours after developing the TLC plate to allow for partial equilibration of the daughter nuclides for accurate quantification.[18][19][20]
- Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%.

## **Protocol 4: In Vitro Stability Assay**

This assay assesses the stability of the radiolabeled antibody in a biologically relevant medium over time.

#### Materials:



- Purified <sup>225</sup>Ac-DOTA-mAb
- Fetal Bovine Serum (FBS) or human serum[9][16][21]
- Phosphate Buffered Saline (PBS)
- Incubator at 37°C

#### Procedure:

- Incubate an aliquot of the purified <sup>225</sup>Ac-DOTA-mAb in FBS or human serum at 37°C.[9]
- At various time points (e.g., 1, 4, and 7 days), take a sample from the mixture.
- Analyze the samples by radio-TLC as described in Protocol 3 to determine the percentage of
  <sup>225</sup>Ac that remains bound to the antibody.
- High stability is indicated by over 90% of the radioactivity remaining associated with the antibody after 7 days.[9]

### **Data Presentation**

The following tables summarize typical quantitative data obtained during the <sup>225</sup>Ac-labeling of monoclonal antibodies.

Table 1: Comparison of One-Step and Two-Step Labeling Methods

Parameter	One-Step Method	Two-Step Method	Reference(s)	
Radiochemical Yield	~10-fold higher	Lower	[8][10]	
Specific Activity	Up to 30-fold higher	Lower	[8]	
<sup>225</sup> Ac Loss	Minimal	~90%	[8][9]	
Temperature	37°C - 55°C	~60°C	[8][9][12]	
Convenience	High	Moderate	[8]	

Table 2: Typical Radiolabeling and Stability Results for One-Step Method



Antibody Construct	Drug-to- Antibody Ratio (DAR)	Radiolabeli ng Yield (RCY)	Radiochemi cal Purity (RCP) after Purification	In Vitro Stability (7 days in serum)	Reference(s )
DOTA- PKU525	1.85	>80% (at 12.8 nmol)	>98%	>90%	[9]
DOTA- PKU525	3.87	>80% (at 6.4 nmol)	>98%	>90%	[9]
DOTA- PKU525	7.72	>80% (at 3.2 nmol)	>98%	>90%	[9]
DOTA-sdAb	~1-2	>90%	>98%	Not specified	[12]

## Conclusion

The protocols and data presented provide a comprehensive guide for the successful radiolabeling of monoclonal antibodies with Actinium-225. The one-step labeling method offers significant advantages in terms of efficiency and specific activity, making it a preferred choice for preclinical and clinical development of <sup>225</sup>Ac-based radioimmunotherapeutics. Rigorous quality control is essential to ensure the safety and efficacy of the final product. These application notes serve as a valuable resource for researchers and professionals in the field of targeted alpha therapy.

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